molecular formula C64H72N4O20Rh2 B1149724 (2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) CAS No. 154090-43-4

(2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)

Cat. No.: B1149724
CAS No.: 154090-43-4
M. Wt: 1423.08
InChI Key:
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Description

(2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) is a complex organometallic compound that has garnered significant interest in the field of asymmetric synthesis. This compound is known for its chiral properties and is used as a catalyst in various chemical reactions. Its molecular formula is C56H56N4O16Rh2·C8H16O4, and it appears as a yellow to brown to dark green powder or crystal .

Biochemical Analysis

Biochemical Properties

Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct plays a crucial role in biochemical reactions, particularly in the catalysis of carbene transformations. It interacts with various enzymes and proteins, acting as a catalyst to enhance the reactivity and selectivity of these reactions. The compound’s chiral nature allows it to induce enantioselectivity, which is essential for producing optically pure compounds. The interactions between Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct and biomolecules are primarily based on coordination chemistry, where the dirhodium center binds to substrates and facilitates their transformation .

Cellular Effects

Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic activity can affect the production of reactive intermediates, which in turn can modulate signaling pathways and gene expression. Additionally, the compound’s ability to catalyze specific reactions can impact cellular metabolism by altering the flux of metabolic pathways. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular function .

Molecular Mechanism

The molecular mechanism of Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct involves its interaction with substrates through coordination to the dirhodium center. This interaction facilitates the formation of reactive intermediates, such as carbenes, which can undergo various transformations. The compound’s chiral ligands play a vital role in inducing enantioselectivity, ensuring that the reactions produce optically pure products. The dirhodium center can also interact with enzymes, either inhibiting or activating them, depending on the specific reaction conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its catalytic activity may decrease over extended periods or under harsh conditions. Long-term studies have shown that the compound can maintain its catalytic properties for significant durations, although some degradation may occur, affecting its overall efficacy .

Dosage Effects in Animal Models

The effects of Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct in animal models vary with different dosages. At lower doses, the compound can effectively catalyze reactions without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential disruptions to normal cellular functions. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct is involved in various metabolic pathways, primarily through its role as a catalyst in carbene transformations. The compound interacts with enzymes and cofactors to facilitate these reactions, impacting metabolic flux and metabolite levels. Understanding these interactions is essential for elucidating the compound’s role in metabolic processes and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s distribution is crucial for its efficacy as a catalyst and its potential therapeutic applications .

Subcellular Localization

Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its catalytic activity and its interactions with cellular biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) typically involves the reaction of rhodium(II) acetate with N-phthaloyl-(S)-tert-leucine in the presence of ethyl acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral complex .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves precise control of reaction conditions, including temperature, pressure, and the purity of reagents, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) is known to undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcomes .

Major Products Formed

The major products formed from reactions involving (2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) depend on the specific reaction conditions and reagents used. In oxidation reactions, the products are often oxidized organic compounds, while substitution reactions yield new organometallic complexes .

Scientific Research Applications

(2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) is unique due to its specific chiral properties and its ability to facilitate highly selective asymmetric synthesis. Its use of tert-leucine as a ligand provides distinct steric and electronic environments that enhance its catalytic efficiency compared to similar compounds .

Properties

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C14H15NO4.2Rh/c4*1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17;;/h4*4-7,10H,1-3H3,(H,18,19);;/q;;;;2*+2/p-4/t4*10-;;/m1111../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTSLZCQKKXVQL-MYHKTDPMSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H56N4O16Rh2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1246.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154090-43-4
Record name Rhodium, tetrakis[μ-[α-(1,1-dimethylethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetato-κO2:κO2′]]di-, (Rh-Rh), stereoisomer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154090-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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